(S)-Albuterol Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

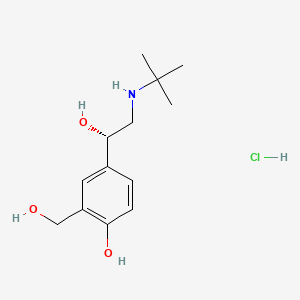

4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNWYCOLFIFTLK-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](C1=CC(=C(C=C1)O)CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50293-91-9 | |

| Record name | (+)-Salbutamol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50293-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(S)-Albuterol Hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (S)-Albuterol Hydrochloride

Executive Summary

Albuterol, a cornerstone in the management of bronchospastic diseases, is administered as a racemic mixture of (R)- and (S)-enantiomers. For decades, the therapeutic effects were wholly attributed to the (R)-enantiomer (levalbuterol), a potent β2-adrenergic receptor agonist, while the (S)-enantiomer was considered pharmacologically inert. This guide challenges that long-held assumption, providing a detailed examination of the distinct and often counterproductive mechanism of action of this compound. We will dissect its unique molecular interactions, which diverge significantly from the canonical bronchodilatory pathway, and explore its potential to induce pro-inflammatory responses and paradoxical bronchoconstriction. This document synthesizes current research to provide a comprehensive technical overview for professionals engaged in respiratory drug discovery and development.

The Principle of Stereoselectivity in Albuterol's Action

Albuterol's pharmacology is a classic example of stereoselectivity, where the spatial arrangement of atoms in a molecule dictates its biological activity. The racemic formulation contains an equal mixture of two stereoisomers that are non-superimposable mirror images of each other.[1][2]

-

(R)-Albuterol (Levalbuterol): The "eutomer," or the therapeutically active isomer. It is responsible for the desired bronchodilatory effects.[1]

-

(S)-Albuterol: The "distomer," once thought to be inactive.[2][3] However, emerging evidence demonstrates that it possesses a distinct pharmacological profile that can oppose the benefits of the (R)-enantiomer.[1][3]

The fundamental difference in their action begins at the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR) that is the primary target for bronchodilator therapy.[1][4]

The Canonical β2-Adrenergic Receptor Signaling Pathway: The Role of (R)-Albuterol

To understand the actions of (S)-albuterol, one must first master the established pathway activated by its therapeutic counterpart, (R)-albuterol. This cascade is the foundation of bronchodilation in response to β2-agonists.

Activation of β2-adrenergic receptors located on airway smooth muscle cells initiates a well-defined signaling cascade.[5] (R)-albuterol, binding with high affinity to the β2-AR, triggers a conformational change in the receptor.[6][7] This change facilitates the coupling and activation of the heterotrimeric Gs protein.[8] Upon activation, the Gs-alpha subunit dissociates, exchanges GDP for GTP, and engages the enzyme adenylyl cyclase.[9][10][11]

Activated adenylyl cyclase catalyzes the conversion of ATP into the crucial second messenger, 3',5'-cyclic adenosine monophosphate (cAMP).[12][13][14][15] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5][12][16] PKA then phosphorylates several downstream targets, most notably inhibiting the phosphorylation of myosin and reducing intracellular calcium concentrations, which culminates in the relaxation of airway smooth muscle and bronchodilation.[5][13][17]

Caption: Canonical signaling pathway of (R)-Albuterol leading to bronchodilation.

The Divergent Mechanism of (S)-Albuterol: A Profile of Opposition

Contrary to being inert, (S)-albuterol engages in cellular signaling that can actively counteract the therapeutic effects of (R)-albuterol. Its mechanism is not defined by β2-AR agonism but by distinct, and potentially detrimental, cellular actions.

Receptor Interaction and Inefficacy in the Canonical Pathway

(S)-albuterol exhibits a significantly lower binding affinity for the β2-AR compared to the (R)-enantiomer.[6][7] Consequently, it fails to effectively activate the Gs protein and the subsequent adenylyl cyclase-cAMP-PKA cascade.[1] For this reason, it is devoid of any meaningful bronchodilator activity.[2]

Core Mechanism: Augmentation of Intracellular Calcium

The most critical aspect of (S)-albuterol's pharmacology is its capacity to elevate intracellular calcium concentrations ([Ca2+]i).[1] This action is in direct opposition to the calcium-lowering, muscle-relaxing effects of the (R)-albuterol pathway. While the precise receptor target remains under full investigation, evidence suggests this effect may be mediated through pathways unrelated to the β2-AR, potentially involving muscarinic receptor activation or a phospholipase C (PLC)-dependent mechanism.[1][18] Such a pathway would promote bronchoconstriction, effectively nullifying the benefits of its enantiomeric counterpart.

Pro-inflammatory Potential and Airway Hyperresponsiveness

Beyond its effects on smooth muscle tone, (S)-albuterol has been demonstrated to possess pro-inflammatory properties. In vitro and preclinical studies have shown that it can:

-

Promote Eosinophil Activation: It may enhance the activity of human eosinophils, key cells in the allergic inflammatory cascade.[1]

-

Intensify Bronchoconstriction: In sensitized animal models, (S)-albuterol can intensify bronchoconstrictor responses and increase airway hyperreactivity.[1][6][7]

-

Increase Airway Edema: Studies in mouse models of asthma have shown that while both enantiomers can reduce eosinophil trafficking, (S)-albuterol uniquely increases allergen-induced airway edema.[7]

The Pharmacokinetic Driver: Slow Metabolism and Accumulation

A critical factor amplifying the negative effects of (S)-albuterol is its metabolic profile. It is metabolized approximately 12 times more slowly than (R)-albuterol.[3][6] With regular use of racemic albuterol, this leads to the preferential retention and accumulation of the (S)-enantiomer in the body, particularly within the airways.[1][3] This sustained presence of a pro-contractile and pro-inflammatory agent may explain clinical phenomena such as the development of tolerance or paradoxical bronchospasm observed in some patients on high or frequent doses of racemic albuterol.[1][2]

Caption: Opposing intracellular calcium effects of (R)- and (S)-Albuterol.

Quantitative Comparison of Albuterol Enantiomers

The contrasting pharmacological profiles of the albuterol enantiomers can be summarized for direct comparison.

| Property | (R)-Albuterol (Levalbuterol) | (S)-Albuterol | Reference(s) |

| Primary Target | β2-Adrenergic Receptor | Putative, non-β2-AR targets | [1] |

| β2-AR Affinity | High | Low (>90-fold lower than R-form) | [6][18] |

| G-Protein Coupling | Gs (Stimulatory) | Ineffective at Gs coupling | [1][8] |

| Effect on cAMP | Potent Increase | Negligible | [1] |

| Effect on [Ca2+]i | Decrease | Increase | [1] |

| Clinical Effect | Bronchodilation, Anti-inflammatory | Pro-inflammatory, Bronchoconstrictive | [1][2][7] |

| Metabolism Rate | Fast | Slow (preferentially retained) | [1][2][3] |

Experimental Protocols for Characterizing Enantiomer-Specific Activity

Validating the distinct mechanisms of albuterol enantiomers requires specific, robust bioassays. The following protocols represent standard methodologies in the field.

Radioligand Binding Assay (for Receptor Affinity)

This assay quantifies the affinity (Ki) of each enantiomer for the β2-AR, providing direct evidence of stereoselectivity.

-

Causality: The principle is competitive binding. A radiolabeled ligand with known high affinity for the β2-AR (e.g., [3H]dihydroalprenolol) is incubated with a membrane preparation expressing the receptor.[19] The ability of unlabeled (R)- or (S)-albuterol to displace the radioligand is measured. A more potent competitor (higher affinity) will displace the radioligand at a lower concentration.

-

Methodology:

-

Membrane Preparation: Isolate cell membranes from a cell line overexpressing the human β2-AR (e.g., HEK293 or CHO cells) via differential centrifugation.[20] Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, combine:

-

Fixed amount of membrane preparation (e.g., 10-20 µg protein).

-

Fixed concentration of radioligand (e.g., near its Kd value).

-

Serial dilutions of the test compound ((R)-albuterol or (S)-albuterol).

-

For non-specific binding (NSB) control wells, add a high concentration of a potent, unlabeled β2-antagonist (e.g., propranolol).[20]

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[21]

-

Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).[19] The membranes with bound radioligand are trapped on the filter.

-

Washing: Quickly wash filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Subtract NSB from all readings. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to the inhibition constant (Ki).

-

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay (for Functional Agonism)

This functional assay measures the ability of each enantiomer to activate the Gs-adenylyl cyclase pathway by quantifying the production of the second messenger, cAMP.

-

Causality: A Gs-coupled receptor agonist will increase intracellular cAMP. To ensure accurate measurement, a phosphodiesterase (PDE) inhibitor is included to prevent the enzymatic degradation of cAMP. A direct adenylyl cyclase activator like forskolin serves as a positive control, establishing the maximum possible cAMP signal in the system.[22]

-

Methodology:

-

Cell Culture: Plate cells expressing the β2-AR (e.g., CHO-β2) in a 96- or 384-well plate and grow to near confluence.[23]

-

Pre-incubation: Remove culture medium and add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.

-

Stimulation: Add serial dilutions of (R)-albuterol, (S)-albuterol, or a positive control (e.g., isoproterenol or forskolin) to the wells. Incubate at 37°C for an optimized time (e.g., 30 minutes).[22]

-

Cell Lysis: Terminate the reaction and lyse the cells using the lysis buffer provided with the detection kit.

-

cAMP Detection: Quantify cAMP in the lysate using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen® kit.[22] In these assays, the signal generated is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: Generate a standard curve using known cAMP concentrations. Convert the raw assay signal from the cell lysates to cAMP concentrations. Plot cAMP concentration against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

-

Conclusion and Future Perspectives

The pharmacological profile of this compound is far from inert. It is a distinct chemical entity with a mechanism of action centered on the elevation of intracellular calcium, which directly opposes the bronchodilatory pathway of its (R)-enantiomer. Furthermore, its pro-inflammatory potential and slow metabolism, leading to accumulation, provide a strong mechanistic basis for some of the adverse effects and tolerance seen with chronic use of racemic albuterol.

This in-depth understanding underscores the rationale behind the development of enantiopure (R)-albuterol (levalbuterol) as a therapeutic strategy to maximize desired effects while minimizing the counterproductive actions of the distomer.[1][2] For researchers and drug development professionals, the story of the albuterol enantiomers serves as a powerful case study in the importance of stereochemistry in pharmacology.

Future research should focus on definitively identifying the specific receptor(s) and downstream signaling components responsible for (S)-albuterol-mediated calcium influx and inflammation. A deeper understanding of these pathways could unveil new targets for therapeutic intervention in airway diseases.

References

- The Cyclic Adenosine Monophosphate Second Messenger System. (n.d.). LibreTexts Biology.

- Levosalbutamol. (n.d.). In Wikipedia.

-

Page, C. P., & Morley, J. (1999). Contrasting properties of albuterol stereoisomers. Journal of Allergy and Clinical Immunology, 104(2 Pt 2), S33-S41. Retrieved from [Link]

- cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). (n.d.). Bio-protocol.

- Gs alpha subunit. (n.d.). In Wikipedia.

-

Rosenbaum, D. M., Rasmussen, S. G., & Kobilka, B. K. (2009). The molecular basis of G protein-coupled receptor activation. Nature, 459(7245), 356–363. Retrieved from [Link]

-

Taylor, S. S., Buechler, J. A., & Yonemoto, W. (1990). cAMP-dependent protein kinase: framework for a diverse family of regulatory enzymes. Annual Review of Biochemistry, 59, 971–1005. Retrieved from [Link]

- What is the mechanism of Levosalbutamol sulphate? (2024, July 17). Patsnap Synapse.

-

Xiao, R. P., & Lakatta, E. G. (1993). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research, 72(6), 1155-1168. Retrieved from [Link]

-

(-)-Salbutamol. (n.d.). PubChem. Retrieved from [Link]

-

Venkatakrishnan, A. J., Deupi, X., Lebon, G., Tate, C. G., Schertler, G. F., & Babu, M. M. (2013). Molecular signatures of G-protein-coupled receptors. Nature, 494(7436), 185–194. Retrieved from [Link]

- Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists. (n.d.). Benchchem.

- How does levosalbutamol work? (2018, August 30). Quora.

-

Pharmacology of Ipratropium - Levalbuterol (Levosalbutamol, Duoneb) ; Mechanism of action, Pharmaco. (2025, January 20). YouTube. Retrieved from [Link]

- Amplifying Signals via Second Messengers. (2023, April 30). JoVE.

- Cyclic AMP as Second Messenger. (2017, June 9). BrainKart.

-

Bauman, A. L., & Scott, J. D. (2002). Novel beta2-adrenergic receptor signaling pathways. Current Opinion in Cell Biology, 14(2), 175-181. Retrieved from [Link]

- Cyclic amp pathway. (n.d.). Slideshare.

- G Protein Coupled Receptors. (n.d.). Jack Westin.

-

Sunahara, R. K., & Taussig, R. (2002). Physiological Roles for G Protein-Regulated Adenylyl Cyclase Isoforms: Insights from Knockout and Overexpression Studies. Molecular Interventions, 2(3), 168-184. Retrieved from [Link]

- G protein-coupled receptor. (n.d.). In Wikipedia.

- Vilardaga, J. P., Bünemann, M., & Lohse, M. J. (2009). Kinetics and Mechanisms of GPCR Activation. In G Protein-Coupled Receptors: From Structure to Function. The Royal Society of Chemistry.

- Schematic representation of the beta 1- and beta 2-adrenergic receptor... (n.d.). ResearchGate.

-

Innis, R. B., & Snyder, S. H. (1980). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Life Sciences, 26(1), 73-80. Retrieved from [Link]

- cAMP-Glo™ Assay Protocol. (n.d.). Promega Corporation.

-

Guan, W., Litosch, I., & Reith, M. E. (1995). Drosophila stimulatory G protein alpha subunit activates mammalian adenylyl cyclase but interacts poorly with mammalian receptors: implications for receptor-G protein interaction. Proceedings of the National Academy of Sciences, 92(23), 10841-10845. Retrieved from [Link]

- Beta-2 adrenergic receptor. (n.d.). In Wikipedia.

-

Snyder, S. H. (2003). Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. American Journal of Respiratory Cell and Molecular Biology, 28(1), 1-3. Retrieved from [Link]

-

Rodbell, M. (2000). Evidence for stimulation of adenylyl cyclase by an activated G(s) heterotrimer in cell membranes. Cellular Signalling, 12(2), 113-122. Retrieved from [Link]

- Differential effects of (S)- and (R)- enantiomers of Albuterol in mouse asthma model. (2025, August 6). Manuscript.

- Application Notes and Protocols for cAMP Accumulation Assay with (S)-Aceclidine. (n.d.). Benchchem.

-

Cho, S. H., Hart, C. M., & Lee, I. T. (2001). Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model. Journal of Allergy and Clinical Immunology, 108(5), 785-791. Retrieved from [Link]

-

Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024, January 1). Current Protocols. Retrieved from [Link]

- beta2 adrenoceptor Assay. (n.d.). Innoprot.

-

Sunahara, R. K., Tesmer, J. J., Gilman, A. G., & Sprang, S. R. (1997). Crystal structure of the adenylyl cyclase activator Gsalpha. Science, 278(5345), 1943-1947. Retrieved from [Link]

-

Handley, D. (1999). The asthma-like pharmacology and toxicology of (S)-isomers of beta agonists. Journal of Allergy and Clinical Immunology, 104(2 Pt 2), S69-S75. Retrieved from [Link]

-

Ameredes, B. T., & Calhoun, W. J. (2010). Albuterol enantiomers: pre-clinical and clinical value? Frontiers in Bioscience, 2(1), 1-13. Retrieved from [Link]

-

Barnes, P. J. (2002). Treatment with (R)-Albuterol Has No Advantage over Racemic Albuterol. American Journal of Respiratory and Critical Care Medicine, 165(6), 733-734. Retrieved from [Link]

-

Lötvall, J., Bleecker, E. R., & Postma, D. S. (2001). The therapeutic ratio of R-albuterol is comparable with that of RS-albuterol in asthmatic patients. Journal of Allergy and Clinical Immunology, 108(5), 726-731. Retrieved from [Link]

- Contrasting properties of albuterol stereoisomers. (n.d.). Semantic Scholar.

- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

- Data Sheet. (n.d.). BPS Bioscience.

- Radioligand Binding Assay. (n.d.). Gifford Bioscience.

-

Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. (2013). ACS Medicinal Chemistry Letters. Retrieved from [Link]

- Detection of β-Adrenergic Receptors by Radioligand Binding. (n.d.). Springer Nature Experiments.

-

Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. (2013, September 3). ACS Publications. Retrieved from [Link]

Sources

- 1. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The asthma-like pharmacology and toxicology of (S)-isomers of beta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Albuterol enantiomers: pre-clinical and clinical value? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Levosalbutamol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gs alpha subunit - Wikipedia [en.wikipedia.org]

- 10. jackwestin.com [jackwestin.com]

- 11. pnas.org [pnas.org]

- 12. The Cyclic Adenosine Monophosphate Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]

- 13. (-)-Salbutamol | C13H21NO3 | CID 123600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. brainkart.com [brainkart.com]

- 15. Cyclic amp pathway | PPT [slideshare.net]

- 16. What is the mechanism of Levosalbutamol sulphate? [synapse.patsnap.com]

- 17. quora.com [quora.com]

- 18. Contrasting properties of albuterol stereoisomers. | Semantic Scholar [semanticscholar.org]

- 19. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. bpsbioscience.com [bpsbioscience.com]

(S)-Albuterol Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Albuterol, a cornerstone in the management of bronchospasms, is a chiral molecule traditionally administered as a racemic mixture of its (R)- and (S)-enantiomers. While the therapeutic effects are almost exclusively attributed to (R)-albuterol (levalbuterol), the (S)-enantiomer is not merely an inert component. Emerging evidence indicates that (S)-albuterol possesses distinct pharmacological and toxicological properties, including pro-inflammatory and pro-constrictory effects, that may counteract the benefits of its counterpart and contribute to adverse clinical outcomes. This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, pharmacology, and formulation considerations of (S)-Albuterol Hydrochloride, offering a critical resource for researchers and drug development professionals in the respiratory field. A thorough understanding of the distinct characteristics of each enantiomer is paramount for the rational design and development of safer and more effective β2-adrenergic agonist therapies.

The Significance of Chirality in Albuterol Therapy

In pharmaceutical sciences, the stereochemistry of a drug molecule can have profound implications for its pharmacological and toxicological profile. Chiral drugs, which exist as non-superimposable mirror images called enantiomers, often exhibit different interactions with the chiral environment of the body, such as receptors and enzymes. Albuterol is a classic example of a chiral drug where the two enantiomers, (R)-albuterol and (S)-albuterol, display markedly different biological activities.

The bronchodilatory effects of racemic albuterol are mediated by the (R)-enantiomer, which acts as a potent agonist at the β2-adrenergic receptor.[1][2] In contrast, (S)-albuterol has a much lower affinity for this receptor and is considered a distomer, an enantiomer with undesirable or no activity.[3][4] For many years, (S)-albuterol was considered biologically inert. However, extensive research has revealed that it is not pharmacologically silent and may contribute to some of the adverse effects observed with the chronic use of racemic albuterol.[2][4]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its synthesis, formulation, and analytical characterization.

| Property | Value | Source(s) |

| Chemical Name | 4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride | PubChem |

| Synonyms | (+)-Salbutamol Hydrochloride, (S)-Salbutamol HCl | PubChem |

| CAS Number | 50293-91-9 | PubChem |

| Molecular Formula | C13H22ClNO3 | PubChem |

| Molecular Weight | 275.77 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Approximately 187°C (for the corresponding (R)-enantiomer HCl salt) | [5] |

| Solubility | Water: ~180 mg/mL (for the corresponding (R)-enantiomer HCl salt) | [5] |

| Ethanol: Soluble | [6] | |

| DMSO: ~5 mg/mL | [6] | |

| DMF: ~10 mg/mL | [6] | |

| pKa | Phenolic hydroxyl group: 9.3 | [7] |

| Secondary amine group: 10.3 | [7] | |

| Specific Optical Rotation | Positive (+) |

Note: Some data, such as melting point and solubility, are reported for the (R)-enantiomer hydrochloride salt (Levalbuterol HCl) due to its greater availability in the literature. These values are expected to be identical for the (S)-enantiomer.

Synthesis and Stereoselective Separation

The production of enantiomerically pure this compound can be achieved through two primary strategies: stereoselective synthesis or resolution of the racemic mixture.

Stereoselective Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly from achiral or chiral starting materials. One approach involves the asymmetric reduction of a prochiral ketone precursor using a chiral catalyst. For instance, a key intermediate can be reduced using a chiral borane catalyst generated in situ from a chiral amino alcohol, such as (R)-diphenylprolinol, and a borine precursor like sodium borohydride.[8] This method introduces the desired stereocenter with high enantioselectivity.

Chiral Resolution of Racemic Albuterol

Chiral resolution is a widely used method for separating enantiomers from a racemic mixture. The most common technique involves the formation of diastereomeric salts by reacting the racemic base with a chiral resolving agent. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

A well-documented method for the resolution of racemic albuterol involves the use of di-p-toluoyl-D-tartaric acid as the resolving agent.[9][10] The (R)-albuterol forms a less soluble diastereomeric salt, which precipitates from the solution, leaving the (S)-albuterol enriched in the mother liquor. The (S)-albuterol can then be recovered and purified. The undesired (S)-enantiomer can be racemized and recycled to improve the overall yield of the desired (R)-enantiomer in an industrial setting.[10][11]

Figure 1. Workflow for the chiral resolution of racemic albuterol.

Analytical Methodologies for Chiral Purity Assessment

Ensuring the enantiomeric purity of this compound is critical for research and pharmaceutical development. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Chiral HPLC Method

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of albuterol, leading to their separation. Vancomycin-based CSPs have been shown to be effective for the enantioseparation of albuterol.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A chiral column, such as a Chirobiotic V (vancomycin) column (e.g., 250 mm x 4.6 mm, 5 µm), is recommended.

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol, acetic acid, and triethylamine (e.g., 100/0.02/0.01, v/v/v). The exact composition may require optimization.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Detection: UV detection at 225 nm or 276 nm is appropriate for albuterol.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

Injection Volume: A 10-20 µL injection volume is typically used.

-

Analysis: The retention times for the (S)- and (R)-enantiomers will be different, allowing for their quantification and the determination of enantiomeric excess (% ee).

Figure 2. Experimental workflow for chiral HPLC analysis.

Pharmacological and Toxicological Profile

While (R)-albuterol is the therapeutically active enantiomer, (S)-albuterol is not inert and exhibits a distinct pharmacological and toxicological profile.

Receptor Binding and Activity

(S)-Albuterol has a significantly lower binding affinity for the β2-adrenergic receptor compared to (R)-albuterol, with some studies reporting a 100- to 150-fold difference.[3][4] Consequently, it does not contribute to the bronchodilatory effects of racemic albuterol.[2]

Pro-inflammatory and Pro-constrictory Effects

Contrary to being inactive, (S)-albuterol has been shown to possess pro-inflammatory and pro-constrictory properties.[1] Studies have demonstrated that (S)-albuterol can:

-

Increase intracellular calcium: It can elevate intracellular calcium levels in airway smooth muscle cells, which can promote muscle contraction.[2]

-

Activate pro-inflammatory pathways: (S)-albuterol has been shown to activate pro-inflammatory signaling pathways, including phosphoinositide 3-kinase (PI3K) and nuclear factor-kappa B (NF-κB), in human bronchial smooth muscle cells.[12]

-

Enhance bronchoconstrictor responses: In animal models, (S)-albuterol has been observed to intensify bronchoconstrictor responses.[2]

-

Promote eosinophil activation: It can also promote the activation of eosinophils, key inflammatory cells in asthma.[2]

These actions may explain some of the paradoxical reactions, such as increased airway hyperresponsiveness, observed with the long-term, high-dose use of racemic albuterol.[2][4]

Figure 3. Pro-inflammatory signaling pathways of (S)-albuterol.

Formulation and Stability Considerations

The formulation and stability of this compound are critical aspects for its potential use in research and development. As a single enantiomer, its stability profile may differ from the racemic mixture.

Formulations of albuterol for inhalation are typically aqueous solutions. The hydrochloride salt of albuterol is used to enhance its water solubility.[5] Stability studies on racemic albuterol sulfate solutions have shown that they are chemically stable for extended periods when stored at room temperature and protected from light.[13] However, the physical stability can be affected by factors such as crystal growth, which is influenced by the drug's solubility and the presence of co-solvents.[13]

For single-enantiomer formulations, it is crucial to conduct dedicated stability studies to assess both chemical degradation and the potential for racemization under various storage conditions. The pH of the formulation is a critical parameter to control, as it can affect both the chemical stability and the solubility of the drug.

Conclusion

The once-held belief that (S)-albuterol is an inert component of racemic albuterol has been convincingly refuted by a growing body of scientific evidence. This technical guide has elucidated the distinct chemical, pharmacological, and toxicological properties of this compound. Its pro-inflammatory and pro-constrictory actions, mediated through pathways such as PI3K and NF-κB activation, underscore the importance of considering the effects of individual enantiomers in drug development. For researchers and drug development professionals, a thorough understanding of the characteristics of (S)-albuterol is not merely an academic exercise but a crucial step towards the development of more refined and safer respiratory therapeutics. The continued investigation into the nuanced roles of each albuterol enantiomer will undoubtedly pave the way for next-generation bronchodilators with improved clinical outcomes.

References

-

Henderson, W. R., Jr, Banerjee, E. R., & Chi, E. Y. (2005). Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model. Journal of Allergy and Clinical Immunology, 116(2), 332–340. [Link]

-

U.S. Food and Drug Administration. (2009). Combivent Respimat (ipratropium bromide and albuterol) Inhalation Spray. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2083, Salbutamol. Retrieved from [Link]

-

Tzou, T. Z., Pachuta, R. R., Coy, R. B., & Schultz, R. K. (1997). Drug form selection in albuterol-containing metered-dose inhaler formulations and its impact on chemical and physical stability. Journal of Pharmaceutical Sciences, 86(12), 1352–1357. [Link]

-

Cizmárikova, R., Valentová, J., & Horáková, R. (2020). Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis. ResearchGate. [Link]

-

Ameredes, B. T. (2010). Albuterol enantiomers: pre-clinical and clinical value? Current Opinion in Pulmonary Medicine, 16(1), 57-63. [Link]

-

Palacios, S. M., Bresina, F., & Ferrayoli, C. G. (2001). Validation of a chiral HPLC assay for (R)-Salbutamol sulfate. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 1011-1017. [Link]

-

U.S. Food and Drug Administration. (1999). XOPENEX™ (levalbuterol HCl) Inhalation Solution. [Link]

- Google Patents. (2015). CN104829468A - Asymmetric preparation method for (R)-salbutamol hydrochloride.

-

Ferrayoli, C. G., Palacio, M., Bresina, F., & Palacios, S. M. (2000). Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. Enantiomer, 5(2), 147-151. [Link]

-

Page, C. P. (1999). Contrasting properties of albuterol stereoisomers. Journal of Allergy and Clinical Immunology, 104(2 Pt 2), S46-S50. [Link]

-

Henderson, W. R., Jr. (2005). (R)-Albuterol elicits antiinflammatory effects in human airway epithelial cells via iNOS. American Journal of Respiratory Cell and Molecular Biology, 33(5), 494-502. [Link]

-

Johnson, M. (2002). The β-Adrenoceptor. American Journal of Respiratory and Critical Care Medicine, 165(9), 1183-1193. [Link]

-

Angelfire. (n.d.). Synthesis of Albuterol, racemic and enantiomer. Retrieved from [Link]

-

Ferrayoli, C. G., Palacio, M., Bresina, F., & Palacios, S. M. (2000). Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. PubMed. [Link]

-

Bai, T. R., & Sanderson, M. J. (2006). Effects of Albuterol Isomers on the Contraction and Ca2+ Signaling of Small Airways in Mouse Lung Slices. American Journal of Respiratory Cell and Molecular Biology, 35(6), 720–727. [Link]

-

Bubser, M., et al. (2019). Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist. Nature Chemical Biology, 15(7), 716–723. [Link]

-

Bartolinčić, A., et al. (2005). Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 875-882. [Link]

-

Sunovion Pharmaceuticals Inc. (2012). Safety Data Sheet: XOPENEX® (levalbuterol hydrochloride) Inhalation Solution. [Link]

- Google Patents. (2002).

-

Agrawal, D. K., Ariyarathna, K., & Kelbe, P. W. (2004). (S)-Albuterol activates pro-constrictory and pro-inflammatory pathways in human bronchial smooth muscle cells. Journal of Allergy and Clinical Immunology, 113(3), 503-510. [Link]

-

Miller, D. P., et al. (2015). Considerations in spray dry drug development for inhalation delivery: An albuterol case study. Inhalation, 9(4), 22-27. [Link]

-

Sizar, O., & Tiwari, V. (2023). Beta2-Receptor Agonists and Antagonists. In StatPearls. StatPearls Publishing. [Link]

-

BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

-

Barnes, P. J. (2006). Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease. Current Opinion in Pharmacology, 6(3), 247-253. [Link]

-

Kozma, D. (Ed.). (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. [Link]

-

U.S. Food and Drug Administration. (2024). Draft Guidance on Albuterol Sulfate. [Link]

-

Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061. [Link]

-

El-Gindy, A., et al. (2003). Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 31(2), 261-274. [Link]

-

United States Pharmacopeia. (2014). Levalbuterol Inhalation Solution. [Link]

-

Pharmaguideline Forum. (2021). Specific optical rotation. [Link]

-

Patel, K. N., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy and Biological Sciences, 13(5), 33-40. [Link]

-

Rastrick, J. M. D., et al. (2013). Cigarette Smoke Induced Airway Inflammation Is Independent of NF-kB Signalling. PLoS ONE, 8(1), e54128. [Link]

-

Reddy, G. S., et al. (2022). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Organic Letters, 24(5), 1144-1149. [Link]

-

Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

-

Poynter, M. E., et al. (2002). NF-κB Activation in Airways Modulates Allergic Inflammation but Not Hyperresponsiveness. The Journal of Immunology, 169(2), 1001-1008. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123601, Levalbuterol Hydrochloride. Retrieved from [Link]

-

Wang, Y., et al. (2010). Study on preparation of levalbuterol hydrochloride and racemization of S-enantiomer. Chinese Journal of New Drugs, 19(1), 58-60. [Link]

-

Islam, M. S., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(1), 67-73. [Link]

-

Amber Lifesciences. (n.d.). Order Levalbuterol Hydrochloride API. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Stereochemistry Part 1 Solutions: #7. Retrieved from [Link]

-

Jendretzki, A., et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Metabolites, 13(10), 1098. [Link]

Sources

- 1. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Albuterol enantiomers: pre-clinical and clinical value? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. CN104829468A - Asymmetric preparation method for (R)-salbutamol hydrochloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. (S)-Albuterol activates pro-constrictory and pro-inflammatory pathways in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drug form selection in albuterol-containing metered-dose inhaler formulations and its impact on chemical and physical stability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (S)-Albuterol Hydrochloride: Stereoisomerism and Activity

Introduction: The Significance of Chirality in Pharmacology

In the realm of drug development and pharmacology, the three-dimensional structure of a molecule is paramount to its biological function. Many therapeutic agents possess chirality, a property where a molecule is non-superimposable on its mirror image, much like a pair of hands. These mirror-image isomers are known as enantiomers. While they share the same chemical formula and connectivity, their spatial arrangement can lead to profoundly different interactions with chiral biological systems, such as receptors and enzymes. Albuterol, a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD), is a prime example of a chiral drug where the stereoisomerism dictates its therapeutic efficacy and side-effect profile.[1][2][3]

Albuterol is commercially available as a racemic mixture, containing equal amounts of its two enantiomers: (R)-albuterol and (S)-albuterol.[1] The therapeutic effect of bronchodilation is primarily attributed to the (R)-enantiomer, also known as levalbuterol.[1][4][5][6] The (S)-enantiomer, once considered inert, is now understood to possess its own distinct and often opposing pharmacological activities.[1][4][5][6] This guide will provide a comprehensive technical overview of the stereoisomerism of albuterol, the differential activities of its enantiomers, and the analytical techniques employed to ensure stereochemical purity.

Part 1: The Dichotomy of Albuterol Enantiomers: (R)- vs. (S)-Albuterol

The differential pharmacology of albuterol's enantiomers stems from their stereoselective interaction with the β2-adrenergic receptor, the primary target for bronchodilation.

The Eutomer: (R)-Albuterol (Levalbuterol)

(R)-albuterol is the therapeutically active enantiomer, or eutomer. It exhibits a significantly higher binding affinity for the β2-adrenergic receptor, estimated to be over 100 times greater than that of (S)-albuterol.[7] This high-affinity binding triggers a cascade of intracellular events.

Mechanism of Action:

-

(R)-Albuterol Binding: (R)-albuterol binds to the β2-adrenergic receptors on the surface of airway smooth muscle cells.[8]

-

G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Stimulation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.[8][9]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[8][9]

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and the inhibition of myosin light-chain kinase.[10] This ultimately results in the relaxation of the airway smooth muscle, causing bronchodilation and relief from asthmatic symptoms.[8][9][10]

Sources

- 1. The asthma-like pharmacology and toxicology of (S)-isomers of beta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. buzzrx.com [buzzrx.com]

- 3. Albuterol: MedlinePlus Drug Information [medlineplus.gov]

- 4. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsjournals.org [atsjournals.org]

- 8. study.com [study.com]

- 9. Albuterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. youtube.com [youtube.com]

The Stereoisomer Dichotomy of Albuterol: A Technical Guide to the Biological Effects of (S)- and (R)-Albuterol Hydrochloride

Introduction: The Significance of Chirality in Pharmacology

In the realm of pharmacology, the three-dimensional structure of a drug molecule is paramount to its biological activity. Many pharmaceutical compounds, including the widely used bronchodilator albuterol, are chiral. This means they exist as a pair of non-superimposable mirror images, known as enantiomers. While chemically identical in terms of atomic composition and connectivity, these stereoisomers can interact differently with the chiral environment of the body, such as receptors and enzymes, leading to distinct pharmacological and toxicological profiles.

Racemic albuterol, the form most commonly prescribed, is a 50:50 mixture of two enantiomers: (R)-albuterol (levosalbutamol) and (S)-albuterol (dextroalbuterol). For many years, (S)-albuterol was considered an inert component of the racemic mixture. However, a growing body of evidence has revealed that this "distomer" is not only inactive as a bronchodilator but may also contribute to some of the adverse effects associated with racemic albuterol therapy. This technical guide will provide an in-depth exploration of the contrasting biological effects of (S)-albuterol and (R)-albuterol, offering insights for researchers, scientists, and drug development professionals.

Part 1: The Eutomer - (R)-Albuterol Hydrochloride: Mechanism of Action and Therapeutic Effects

(R)-albuterol is the pharmacologically active enantiomer, or "eutomer," responsible for the bronchodilatory effects of racemic albuterol.[1][2] Its primary mechanism of action is as a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor predominantly expressed on the surface of airway smooth muscle cells.[3][4]

β2-Adrenergic Receptor Signaling Cascade

The binding of (R)-albuterol to the β2-adrenergic receptor initiates a well-defined signaling cascade that culminates in bronchodilation.[3][4][5]

-

Receptor Activation: (R)-albuterol binds to the β2-adrenergic receptor, inducing a conformational change.

-

G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The Gs protein activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3]

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[5]

Anti-Inflammatory Properties

Beyond its primary role as a bronchodilator, (R)-albuterol has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the release of inflammatory mediators from mast cells and eosinophils.[1] In animal models of respiratory syncytial virus (RSV) infection, (R)-albuterol was found to have a more potent anti-inflammatory effect than racemic albuterol, significantly inhibiting neurogenic inflammation.[6] Furthermore, (R)-albuterol has been shown to reduce the influx of eosinophils into the airways and decrease levels of IL-4 in bronchoalveolar lavage fluid in a mouse asthma model.[7]

Part 2: The Distomer - (S)-Albuterol: Unveiling Detrimental Effects

Contrary to its initial perception as an inert bystander, (S)-albuterol has been shown to possess a distinct and often detrimental pharmacological profile. It does not contribute to bronchodilation and may, in fact, counteract the beneficial effects of (R)-albuterol and promote pro-inflammatory and pro-constrictory responses.[1][2]

Pro-constrictory and Pro-inflammatory Mechanisms

The adverse effects of (S)-albuterol appear to be mediated through pathways independent of the β2-adrenergic receptor.

-

Increased Intracellular Calcium: A key mechanism underlying the pro-constrictory effects of (S)-albuterol is its ability to increase intracellular calcium concentrations ([Ca2+]i) in airway smooth muscle cells.[8][9] This effect is in stark contrast to (R)-albuterol, which promotes a decrease in [Ca2+]i.[8] The rise in intracellular calcium is thought to be mediated, at least in part, through the activation of muscarinic receptors and a phospholipase C-dependent pathway, leading to the generation of inositol-1,4,5-trisphosphate (IP3) and subsequent release of calcium from intracellular stores.[8][9]

-

Activation of Inflammatory Pathways: (S)-albuterol has been shown to activate pro-inflammatory signaling pathways, including those involving PI3 kinase and NF-κB in human bronchial smooth muscle cells.[10] This can lead to the production of pro-inflammatory cytokines and contribute to airway inflammation. Studies in animal models have demonstrated that (S)-albuterol can increase airway edema and responsiveness to methacholine, further highlighting its pro-inflammatory potential.[7] In asthmatic cats, regular administration of racemic albuterol and (S)-albuterol, but not (R)-albuterol, induced airway inflammation, characterized by an increase in total lavage cells, including eosinophils and neutrophils.[11]

Pharmacokinetic Profile and Clinical Implications

The differential metabolism of the albuterol enantiomers plays a crucial role in their in vivo effects. (S)-albuterol is metabolized more slowly than (R)-albuterol, leading to a longer half-life and potential for accumulation in the airways with repeated use of racemic albuterol.[1][10] This preferential retention of the pro-inflammatory (S)-isomer could contribute to the paradoxical bronchospasm and increased airway hyperresponsiveness observed in some patients on long-term racemic albuterol therapy.[1][12]

Part 3: Comparative Analysis and Data Summary

To provide a clear and concise overview of the distinct properties of (S)- and (R)-albuterol, the following tables summarize their key biological and pharmacokinetic characteristics.

Table 1: Comparative Biological Effects of Albuterol Enantiomers

| Feature | (R)-Albuterol (Levalbuterol) | (S)-Albuterol | Racemic Albuterol |

| Primary Target | β2-Adrenergic Receptor | Muscarinic Receptors (potential) | β2-Adrenergic Receptor |

| Effect on Bronchial Smooth Muscle | Relaxation (Bronchodilation)[1][2] | Contraction (Bronchoconstriction)[1] | Net Bronchodilation |

| Effect on Intracellular Ca2+ | Decrease[8] | Increase[8][9] | Variable, net effect is a decrease |

| Inflammatory Response | Anti-inflammatory[6][7] | Pro-inflammatory[7][10][11] | Mixed, potential for inflammation |

| Effect on Airway Hyperresponsiveness | Reduces | Increases[7] | May increase with chronic use[1] |

Table 2: Comparative Pharmacokinetic Properties of Albuterol Enantiomers

| Parameter | (R)-Albuterol | (S)-Albuterol |

| Metabolism | More rapid | Slower[1][10] |

| Half-life (inhaled) | ~4 hours[13] | ~6 hours[13] |

| Airway Retention | Lower | Higher, preferential retention[1][14] |

| Systemic Clearance | Higher[15] | Lower[15] |

| In vivo Interconversion | No evidence of conversion to (S)-albuterol[13] | No evidence of conversion to (R)-albuterol |

Part 4: Experimental Protocols for Differentiating Enantiomer Effects

The following section outlines key experimental workflows for characterizing the distinct biological activities of (S)- and (R)-albuterol.

In Vitro Assay: Measurement of Intracellular Calcium Concentration in Bronchial Smooth Muscle Cells

This protocol is designed to assess the differential effects of albuterol enantiomers on intracellular calcium levels in primary human bronchial smooth muscle cells (hBSMCs).

Objective: To quantify changes in [Ca2+]i in hBSMCs in response to treatment with (R)-albuterol, (S)-albuterol, and racemic albuterol.

Methodology:

-

Cell Culture: Culture primary hBSMCs in appropriate growth medium until they reach 80-90% confluency.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) in a physiological salt solution for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with fresh physiological salt solution to remove extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence intensity (or ratio for ratiometric dyes) using a fluorescence microscope or plate reader.

-

Treatment Application: Add the desired concentrations of (R)-albuterol, (S)-albuterol, or racemic albuterol to the cells.

-

Real-time Monitoring: Continuously record the fluorescence intensity over time to monitor changes in [Ca2+]i.

-

Positive Control: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence response.

-

Data Analysis: Calculate the change in [Ca2+]i relative to the baseline for each treatment group.

In Vivo Assay: Assessment of Airway Hyperresponsiveness in a Murine Model of Asthma

This protocol describes a method to evaluate the in vivo effects of albuterol enantiomers on airway hyperresponsiveness (AHR) in an ovalbumin (OVA)-sensitized mouse model of allergic asthma.

Objective: To determine if chronic administration of (S)-albuterol exacerbates AHR compared to (R)-albuterol in an allergic asthma model.

Methodology:

-

Animal Model: Sensitize BALB/c mice with intraperitoneal injections of OVA and subsequently challenge them with intranasal OVA to induce an allergic asthma phenotype.

-

Drug Administration: Administer (R)-albuterol, (S)-albuterol, racemic albuterol, or a vehicle control to different groups of mice via nebulization or osmotic mini-pumps for a specified period (e.g., 7-14 days).

-

Measurement of Airway Mechanics: Anesthetize the mice, tracheostomize them, and connect them to a small animal ventilator (e.g., FlexiVent).

-

Baseline Measurement: Obtain baseline measurements of lung resistance and elastance.

-

Methacholine Challenge: Expose the mice to increasing concentrations of aerosolized methacholine, a bronchoconstricting agent.

-

Data Acquisition: Record the changes in lung resistance and elastance at each methacholine concentration.

-

Data Analysis: Construct dose-response curves for each treatment group and compare the AHR to methacholine.

Conclusion

The stereoisomers of albuterol, (R)-albuterol and (S)-albuterol, exhibit markedly different biological effects. (R)-albuterol is the therapeutically active eutomer, mediating bronchodilation through the β2-adrenergic receptor signaling pathway and possessing anti-inflammatory properties. In contrast, (S)-albuterol is not only inactive as a bronchodilator but also demonstrates pro-constrictory and pro-inflammatory activities, likely through mechanisms involving increased intracellular calcium and activation of inflammatory signaling cascades. The slower metabolism and preferential retention of (S)-albuterol in the airways raise concerns about its potential to contribute to adverse effects associated with long-term racemic albuterol use.

This in-depth understanding of the distinct pharmacology of each enantiomer is critical for the rational design and development of improved therapies for obstructive airway diseases. The use of enantiomerically pure (R)-albuterol (levalbuterol) represents a targeted therapeutic approach that maximizes the desired bronchodilatory and anti-inflammatory effects while minimizing the potential for detrimental effects from the (S)-isomer. Continued research into the precise molecular mechanisms of (S)-albuterol's actions will further enhance our ability to optimize asthma and COPD management.

References

-

Cazzola, M., Page, C. P., Rogliani, P., & Matera, M. G. (2013). (S)-Albuterol: The "distomer" with a detrimental effect?. Pulmonary Pharmacology & Therapeutics, 26(2), 169-172. [Link]

-

Handley, D. (1999). The asthma-like pharmacology and toxicology of (S)-isomers of beta agonists. Journal of Allergy and Clinical Immunology, 104(2 Pt 2), S69-S75. [Link]

-

Agrawal, D. K., & Ariyarathna, K. (2004). (S)-Albuterol activates pro-constrictory and pro-inflammatory pathways in human bronchial smooth muscle cells. Journal of Allergy and Clinical Immunology, 113(3), 503-510. [Link]

-

Gumbhir-Shah, K., Kellerman, D. J., DeGraw, S., Koch, P., & Jusko, W. J. (2001). Pharmacokinetic and pharmacodynamic characteristics and safety of inhaled albuterol enantiomers in healthy volunteers. Journal of Clinical Pharmacology, 41(5), 513-522. [Link]

-

Johnson, M. (2006). Molecular mechanisms of β2-adrenergic receptor function, response, and regulation. Journal of Allergy and Clinical Immunology, 117(1), 18-24. [Link]

-

Maier, G., LaForce, C., & Gumbhir-Shah, K. (2006). Population pharmacokinetics of (R)-albuterol and (S)-albuterol in pediatric patients aged 4-11 years with asthma. Pulmonary Pharmacology & Therapeutics, 19(5), 337-344. [Link]

-

Barnes, P. J. (2002). Treatment with (R)-Albuterol Has No Advantage over Racemic Albuterol. American Journal of Respiratory and Critical Care Medicine, 165(6), 733-734. [Link]

-

Henderson, W. R., Jr, Banerjee, E. R., & Chi, E. Y. (2005). Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model. Journal of Allergy and Clinical Immunology, 116(2), 332-340. [Link]

-

Handley, D. (2002). The asthma-like pharmacology and toxicology of (S)-isomers of beta agonists. Journal of Allergy and Clinical Immunology, 110(6 Suppl), S233-S239. [Link]

-

Reinero, C. R., Delgado, C., Spinka, C. M., DeClue, A. E., & Guntur, V. P. (2009). Enantiomer-specific effects of albuterol on airway inflammation in healthy and asthmatic cats. International Archives of Allergy and Immunology, 150(1), 43-50. [Link]

-

Boulton, D. W., & Fawcett, J. P. (1997). Pharmacokinetics and pharmacodynamics of single oral doses of albuterol and its enantiomers in humans. Clinical Pharmacology and Therapeutics, 61(2), 138-144. [Link]

-

Study.com. (n.d.). Albuterol: Pharmacokinetics & Mechanism of Action. Retrieved January 16, 2026, from [Link]

-

Ralphe, J. C., Torrado, T., St-Cyr, J., & McEvoy, C. (2011). Efficacy of racemic albuterol versus levalbuterol used as a continuous nebulization for the treatment of acute asthma exacerbations: a randomized, double-blind, clinical trial. Journal of Asthma, 48(1), 74-80. [Link]

-

Mitra, S., Ugur, M., Ugur, O., Goodman, H. M., McCullough, J. R., & Yamaguchi, H. (1998). (S)-albuterol increases intracellular free calcium by muscarinic receptor activation and a phospholipase C-dependent mechanism in airway smooth muscle. Molecular Pharmacology, 53(3), 347-354. [Link]

-

Jat, K. R., & Khairwa, A. (2010). Levalbuterol versus albuterol for acute asthma: a systematic review and meta-analysis. Pulmonary Pharmacology & Therapeutics, 23(4), 299-304. [Link]

-

Gawchik, S. M., Saccar, C. L., Noonan, M., Reasner, D. S., & DeGraw, S. S. (2000). The safety and efficacy of nebulized levalbuterol compared with racemic albuterol and placebo in the treatment of asthma in pediatric patients. The Journal of Allergy and Clinical Immunology, 105(5), 940-945. [Link]

-

Open RN. (n.d.). 5.10 Beta-2 Agonist. In Nursing Pharmacology. Retrieved January 16, 2026, from [Link]

-

Medsimplified. (2026, January 13). How Does Albuterol Work on Beta-2 Adrenergic Receptors in Bronchospasm?. Retrieved January 16, 2026, from [Link]

-

Asmus, M. J., & Hendeles, L. (2002). Pro [a.k.a. (S)-Albuterol for Asthma: Con]. American Journal of Respiratory and Critical Care Medicine, 166(9), 1161-1165. [Link]

-

Bai, T. R., & Sanderson, M. J. (2006). Effects of albuterol isomers on the contraction and Ca2+ signaling of small airways in mouse lung slices. American Journal of Physiology. Lung Cellular and Molecular Physiology, 291(2), L227-L236. [Link]

-

Ralphe, J. C., Torrado, T., St-Cyr, J., & McEvoy, C. (2011). Efficacy of Racemic Albuterol versus Levalbuterol Used as a Continuous Nebulization for the Treatment of Acute Asthma Exacerbations: A Randomized, Double-Blind, Clinical Trial. Journal of Asthma, 48(1), 74-80. [Link]

-

Mitra, S., Ugur, M., Ugur, O., Goodman, H. M., McCullough, J. R., & Yamaguchi, H. (1998). (S)-Albuterol Increases Intracellular Free Calcium by Muscarinic Receptor Activation and a Phospholipase C-Dependent Mechanism in Airway Smooth Muscle. Molecular pharmacology, 53(3), 347–354. [Link]

-

Schmekel, B., & Rydberg, I. (1998). Preferential pulmonary retention of (S)-albuterol after inhalation of racemic albuterol. American Journal of Respiratory and Critical Care Medicine, 158(6), 1934-1938. [Link]

-

Donohue, J. F., & Hanania, N. A. (2003). Levalbuterol compared to racemic albuterol: efficacy and outcomes in patients hospitalized with COPD or asthma. Chest, 123(1), 125-133. [Link]

-

Popa, V. T. (1984). Albuterol: an adrenergic agent for use in the treatment of asthma pharmacology, pharmacokinetics and clinical use. Pharmacotherapy, 4(3), 125-138. [Link]

-

Schmekel, B., & Rydberg, I. (1998). Preferential Pulmonary Retention of (S)-Albuterol after Inhalation of Racemic Albuterol. American Journal of Respiratory and Critical Care Medicine, 158(6), 1934-1938. [Link]

-

Gao, B., Chen, P., & Li, J. (2018). The Different Effect of R and S Albuterol on Proliferation and Migration of Airway Smooth Muscle Cells. Journal of Biomedical Science and Engineering, 11(08), 189. [Link]

-

Health Care Originals. (n.d.). Albuterol Side Effects. Retrieved January 16, 2026, from [Link]

-

MedlinePlus. (2023, October 15). Albuterol. Retrieved January 16, 2026, from [Link]

-

Chapman, D. G., & Irvin, C. G. (2008). Detrimental effects of albuterol on airway responsiveness requires airway inflammation and is independent of β-receptor affinity in murine models of asthma. Respiratory Research, 9(1), 1-11. [Link]

-

Drugs.com. (2025, August 24). Albuterol Side Effects: Common, Severe, Long Term. Retrieved January 16, 2026, from [Link]

-

GoodRx. (n.d.). 10 Albuterol Inhaler Side Effects: Shakiness, Nervousness, and More. Retrieved January 16, 2026, from [Link]

-

Mayo Clinic. (n.d.). Albuterol side effects: Can I avoid them?. Retrieved January 16, 2026, from [Link]

-

Auais, A., Wedde-Beer, K., & Piedimonte, G. (2005). Anti-inflammatory effect of albuterol enantiomers during respiratory syncytial virus infection in rats. Pediatric Pulmonology, 40(3), 228-234. [Link]

-

Rider, C. F., King, E. M., Holden, N. S., & Newton, R. (2017). Anti-Inflammatory Effects of Levalbuterol-Induced 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Airway Epithelial Cells. Frontiers in Immunology, 8, 149. [Link]

-

Fattouh, R., Al-Garawi, A. A., Fattouh, M., Jordana, M., & Stampfli, M. R. (2008). Anti-inflammatory effects of β2 adrenergic receptor agonists in experimental acute lung injury. The Journal of Immunology, 181(11), 8081-8087. [Link]

-

Henderson, W. R., Jr, Banerjee, E. R., & Chi, E. Y. (2005). Differential effects of (S)- and (R)- enantiomers of Albuterol in mouse asthma model. Journal of Allergy and Clinical Immunology, 116(2), 332-340. [Link]

Sources

- 1. Determination of the enantiomers of albuterol in human and canine plasma by enantioselective high-performance liquid chromatography on a teicoplanin-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-throughput chiral analysis of albuterol enantiomers in dog plasma using on-line sample extraction/polar organic mode chiral liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the enantiomers of albuterol in human and canine plasma by enantioselective high-performance liquid chromatography on a teicoplanin-based chiral stationary phase. | Semantic Scholar [semanticscholar.org]

- 4. (S)-Albuterol activates pro-constrictory and pro-inflammatory pathways in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Advances in respiratory physiology in mouse models of experimental asthma [frontiersin.org]

- 6. Albuterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Airway Hyperresponsiveness in Allergically Inflamed Mice: The Role of Airway Closure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Clinical efficacy of racemic albuterol versus levalbuterol for the treatment of acute pediatric asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Cytokine Concentrations in Bronchoalveolar Lavage Fluid from Horses with Neutrophilic Inflammatory Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A microtiter assay for activation of eosinophils. Simultaneous monitoring of eosinophil adhesion and degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Methods and criteria for studying polynuclear eosinophil activation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of levalbuterol and racemic albuterol combined with ipratropium bromide in acute pediatric asthma: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Evaluation of (S)-Albuterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albuterol, a primary therapy for bronchoconstriction, is administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2][3] The therapeutic bronchodilatory effects are attributed to (R)-albuterol's agonist activity at the β2-adrenergic receptor (β2-AR).[1][3] However, the distomer, (S)-albuterol, once considered inert, is now implicated in potentially adverse activities, including pro-inflammatory and pro-constrictory effects.[1][3][4][5][6][7] A thorough in vitro characterization of (S)-Albuterol Hydrochloride is therefore critical to understanding its complete pharmacological profile. This guide provides a framework of core methodologies for dissecting its receptor binding, functional activity, and downstream signaling pathways, moving beyond protocol recitation to emphasize the causal logic behind experimental design.

Foundational Pharmacology: The Enantiomeric Question

The β2-AR is a G-protein-coupled receptor (GPCR) predominantly coupled to the stimulatory G-protein, Gs.[8][9][10] Canonical activation by an agonist like (R)-albuterol stimulates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP).[8][9][11][12] This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to mediate smooth muscle relaxation.[9]

(S)-albuterol, conversely, has negligible affinity for the β2-AR and does not stimulate this canonical pathway.[1][13] Its purported effects are thought to be mediated through alternative mechanisms, which may include:

-

Increased Intracellular Calcium: Studies suggest (S)-albuterol can elevate intracellular calcium ([Ca2+]i), an action that would oppose the relaxant effects of the (R)-enantiomer.[1][4][6]

-

Pro-inflammatory Signaling: Evidence points to (S)-albuterol activating pathways like PI3 kinase and NF-κB in human bronchial smooth muscle cells and inducing the release of histamine and IL-4 from mast cells.[4][5][14]

-

Modulation of G-protein Coupling: Some research indicates that (S)-albuterol may alter the expression and activity of G-proteins, potentially increasing the activity of the inhibitory Gαi protein.[5]

A precise in vitro investigation is essential to validate these claims and elucidate the underlying molecular mechanisms.

Core Methodologies for Characterizing (S)-Albuterol

A multi-assay approach is required to build a comprehensive pharmacological profile. The primary objectives are to quantify its affinity for the β2-AR, measure its functional impact on canonical Gs signaling, and explore its potential to activate alternative or "off-target" pathways.

Quantifying Receptor Affinity: Radioligand Binding Assays

Causality: Before assessing function, it is imperative to determine the binding affinity of (S)-albuterol for the β2-AR. This establishes whether any observed effects are mediated directly through receptor occupancy. Radioligand binding assays remain the gold standard for quantifying receptor-ligand interactions due to their precision and reliability.[15]

A competition binding assay is the most appropriate format. In this setup, a constant concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol) is incubated with a membrane preparation expressing the β2-AR, in the presence of increasing concentrations of unlabeled (S)-albuterol.[15][16]

Experimental Workflow: β2-AR Competition Binding Assay

Caption: Workflow for a β2-AR competition radioligand binding assay.

Step-by-Step Protocol: Competition Radioligand Binding

-

Cell Culture & Membrane Preparation:

-

Culture HEK293 or CHO cells stably overexpressing the human β2-adrenergic receptor.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[17]

-

Perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., via BCA assay).[17]

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add membrane preparation, a fixed concentration of radioligand (e.g., ~KD value), and assay buffer.

-

Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) to saturate all specific binding sites.[15]

-

Competition: Add membrane preparation, radioligand, and serial dilutions of this compound. Include (R)-Albuterol as a positive control.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[17]

-

Termination & Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[17]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification & Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of (S)-albuterol.

-

Fit the data to a one-site competition model to determine the IC50 (concentration of (S)-albuterol that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Data Interpretation: This assay will quantitatively determine the affinity (Ki) of (S)-albuterol for the β2-AR. It is expected that (S)-albuterol will exhibit a significantly higher Ki value (lower affinity) compared to (R)-albuterol.

| Compound | Typical Ki (nM) at β2-AR | Affinity |

| (R)-Albuterol | 100 - 500 | Moderate |

| (S)-Albuterol | > 10,000 | Very Low / Negligible |

| Isoproterenol (Control) | 50 - 200 | High |

Table 1: Representative binding affinities for albuterol enantiomers at the β2-AR. Actual values may vary based on experimental conditions.

Assessing Functional Activity: Second Messenger Assays

Causality: Demonstrating low binding affinity is not sufficient. A functional assay is required to confirm that (S)-albuterol does not activate the canonical Gs signaling pathway. The most direct method is to measure the accumulation of the second messenger, cAMP.[18][19]

Signaling Pathway: Canonical β2-AR Activation

Caption: Canonical Gs-protein signaling pathway of the β2-AR.

Step-by-Step Protocol: cAMP Accumulation Assay (HTRF® or similar)

-

Cell Culture: Use the same β2-AR expressing cell line as in the binding assay (e.g., HEK293 or CHO). Seed cells in a suitable microplate (e.g., 384-well) and grow to near confluence.[20]

-

Cell Stimulation:

-

Wash cells with assay buffer.

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (0.5 mM), for a short period (e.g., 30 minutes).[21] This is a critical step to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal window.

-

Add serial dilutions of this compound. Include (R)-albuterol or a full agonist like isoproterenol as a positive control and buffer as a vehicle control.

-

Incubate for a defined period (e.g., 30-45 minutes) at 37°C.[20]

-

-

Cell Lysis & Detection:

-

Data Analysis:

-

Read the plate on a compatible reader.

-

Convert the raw signal to cAMP concentration using a standard curve.

-

Plot cAMP concentration against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

-

Data Interpretation: The results will demonstrate the functional consequence of (S)-albuterol's interaction with the β2-AR. It is expected to show no significant increase in cAMP accumulation, confirming it is not a functional agonist at this receptor.

| Compound | Agonist Type | Typical EC50 (nM) | Efficacy (% of Isoproterenol) |

| Isoproterenol | Full Agonist | 1 - 10 | 100% |

| (R)-Albuterol | Agonist | 50 - 200 | ~80-100% |

| (S)-Albuterol | Inactive | > 10,000 | < 5% |

Table 2: Representative functional activities of albuterol enantiomers in a cAMP assay.

Investigating Alternative Signaling: β-Arrestin Recruitment & Pro-Inflammatory Markers

Causality: Given the evidence that (S)-albuterol's effects may be independent of G-protein signaling, it is crucial to investigate other pathways.[1][5] Two key areas are β-arrestin recruitment, a major G-protein-independent signaling hub for GPCRs, and direct measurement of pro-inflammatory markers in relevant cell types.[22][23][24][25]

A. β-Arrestin Recruitment Assay: This assay determines if (S)-albuterol can induce the recruitment of β-arrestin to the β2-AR, a key event in receptor desensitization and a trigger for a distinct set of signaling cascades.[22][24][26] Commercially available assays like PathHunter® (enzyme fragment complementation) or Tango™ (transcriptional-based) are robust platforms for this purpose.[22][23][27]

-

Principle: The β2-AR and β-arrestin are tagged with complementary fragments of an enzyme (e.g., β-galactosidase).[22] Ligand-induced recruitment brings the fragments together, reconstituting enzyme activity, which is then measured with a chemiluminescent substrate.[22]

-

Expected Outcome: Consistent with its lack of β2-AR agonism, (S)-albuterol is not expected to induce β-arrestin recruitment. This provides further evidence that its effects are mediated through a different mechanism.

B. Pro-inflammatory Marker Assays: To test the hypothesis that (S)-albuterol is pro-inflammatory, direct measurements in relevant cell types are necessary.[4][5]

-

Cell Models: Human bronchial smooth muscle cells (hBSMCs) or mast cell lines (e.g., HMC-1) are appropriate models.[4][5]

-

Methodology:

-

Culture cells and treat with a concentration range of (S)-albuterol for a relevant time course (e.g., 8-24 hours).[5]

-

NF-κB Activation: Measure the activation of the NF-κB pathway using a reporter gene assay or by quantifying the phosphorylation of NF-κB subunits via Western blot or ELISA.[5]

-

Cytokine/Mediator Release: Measure the release of pro-inflammatory mediators like IL-4 or histamine from mast cells into the culture supernatant using ELISA.[4]